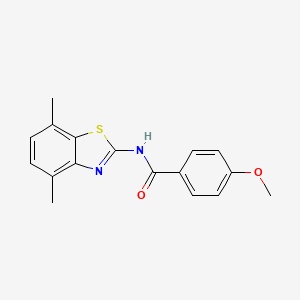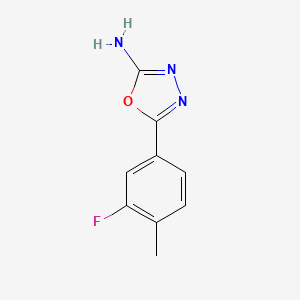
5-(3-Fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “5-(3-Fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-amine” is a complex organic molecule. It contains a 1,3,4-oxadiazole ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . The molecule also contains a fluoro-methylphenyl group, which is a phenyl group (a ring of 6 carbon atoms) with a fluorine atom and a methyl group attached .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, there are general methods for synthesizing 1,2,4-triazole-containing scaffolds using 3-amino-1,2,4-triazole . Additionally, catalytic protodeboronation of pinacol boronic esters has been reported, which could potentially be relevant depending on the specific synthesis route .Scientific Research Applications
Antitumor Properties
Novel 2-(4-aminophenyl)benzothiazoles, structurally similar to the specified compound, have demonstrated potent antitumor properties. Amino acid conjugation to the exocyclic primary amine function of these compounds has been used to overcome limitations posed by drug lipophilicity, showing significant retardation in the growth of breast and ovarian xenograft tumors with manageable toxic side effects, suggesting potential suitability for clinical evaluation (Bradshaw et al., 2002).
Material Science and OLED Applications
Carbazole-substituted 2-methyl-5-phenyl-1,3,4-oxadiazoles, which are structurally related to the query compound, have been studied for their applications in organic light-emitting diodes (OLEDs). These compounds exhibit thermally activated delayed fluorescence (TADF), with OLEDs utilizing these derivatives achieving external quantum efficiency (EQE) values of up to 23%, indicating their potential for high-performance OLED applications (Cooper et al., 2022).
Antimicrobial and Antifungal Activities
Several novel 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities. Notably, derivatives of 1,3,4-oxadiazoles have shown promising activity against a range of fungal pathogens, highlighting their potential in developing new antifungal drugs (Nimbalkar et al., 2016).
Anticancer Activity
Amine derivatives of 5-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)-pyridine, a compound analogous to the query, have been screened for in vitro anticancer activity. The synthesized novel compounds showed significant cytotoxicity against various human cancer cell lines, indicating their potential as a new class of anticancer agents (Vinayak et al., 2017).
properties
IUPAC Name |
5-(3-fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3O/c1-5-2-3-6(4-7(5)10)8-12-13-9(11)14-8/h2-4H,1H3,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRCHYQMNGMULIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(O2)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

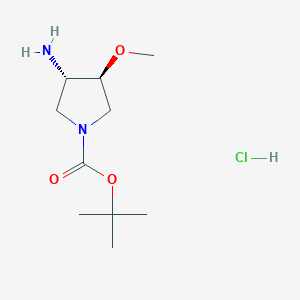
![N-(3-chloro-4-methylphenyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2956627.png)
![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2956629.png)
![N-[1-[2-(Dimethylamino)-2-oxoethyl]pyrazol-3-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2956630.png)
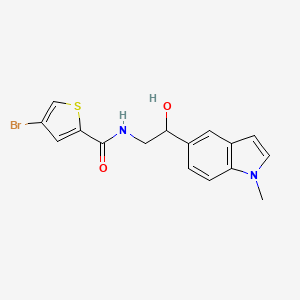

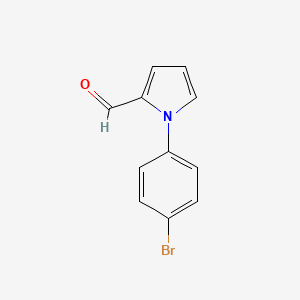
![3-(benzo[d]thiazol-2-yl)-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate](/img/structure/B2956637.png)

![N-(4-Bromo-3-methylphenyl)-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide](/img/structure/B2956641.png)
![N-[1-(3-Chloro-4-fluorophenyl)pyrrolidin-3-yl]oxirane-2-carboxamide](/img/structure/B2956642.png)
![Ethyl 4-[2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetyl]piperazine-1-carboxylate](/img/structure/B2956645.png)
![2-[Cyano(2-thienyl)methyl]-6-fluorobenzenecarbonitrile](/img/structure/B2956646.png)
